molecular formula C15H11F3N2O3 B4845084 4-methyl-3-nitro-N-[3-(trifluoromethyl)phenyl]benzamide

4-methyl-3-nitro-N-[3-(trifluoromethyl)phenyl]benzamide

Cat. No. B4845084
M. Wt: 324.25 g/mol
InChI Key: YARWBRJPBHXDAX-UHFFFAOYSA-N
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Description

4-methyl-3-nitro-N-[3-(trifluoromethyl)phenyl]benzamide, also known as TAK-659, is a novel inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK plays a crucial role in the development and activation of B cells, which are responsible for producing antibodies to fight infections. Dysregulation of BTK has been linked to various diseases, including B-cell malignancies and autoimmune disorders. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of these diseases.

Scientific Research Applications

Synthesis of Poly(arylene ether amide)s

New poly(arylene ether amide)s with trifluoromethyl pendent groups were synthesized using a nucleophilic nitro displacement reaction of AB-type monomers, including 4-Nitro-3-trifluoromethyl-[N-(4-hydroxyphenyl)]benzamide and 4-nitro-3-trifluoro-methyl-[N-(3-hydroxyphenyl)]benzamide. These polymers exhibited high molecular weights and significant glass transition temperatures, showcasing their potential in creating high-performance materials with desirable thermal properties (Lee & Kim, 2002).

Chain-Growth Polycondensation for Poly(p-benzamide)

Poly(p-benzamide), a well-defined aramide, and its block copolymers were synthesized through chain-growth polycondensation. This process involved the use of phenyl 4-nitrobenzoate as an initiator, demonstrating the utility of nitro-substituted benzamides in creating well-defined polyamides with controlled molecular weight and low polydispersity. This has implications for the development of specialized polymers with specific structural properties (Yokozawa et al., 2002).

Applications in Material Science

Corrosion Inhibition Studies

The effect of substituents on N-Phenyl-benzamide derivatives in acidic corrosion inhibition of mild steel was studied. Derivatives including N-(4-nitrophenyl) benzamide showed variations in inhibition efficiency, highlighting their potential application in corrosion prevention technologies. This research bridges the gap between organic chemistry and material science, showing the practical applications of these compounds in industrial settings (Mishra et al., 2018).

Applications in Crystallography and Structural Analysis

Crystal Structure Determination

The crystal structure of various nitro-substituted benzamides, such as 2-Nitro-N-(4-nitrophenyl)benzamide, was determined using X-ray diffraction. This research provides foundational knowledge for understanding the molecular arrangement and bonding in these compounds, essential for applications in pharmaceuticals and materials science (Saeed et al., 2008).

Applications in Medicinal Chemistry

Antimicrobial and Antiproliferative Studies

N-(substituted phenyl)-2/4-(1H-indol-3-ylazo)-benzamides, including derivatives with nitro-substituted phenyl groups, were synthesized and evaluated for their antimicrobial and antiproliferative activities. This study highlights the potential of these compounds in the development of novel antimicrobial and cancer therapy agents, illustrating their significance in medicinal chemistry (Kumar et al., 2012).

properties

IUPAC Name

4-methyl-3-nitro-N-[3-(trifluoromethyl)phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F3N2O3/c1-9-5-6-10(7-13(9)20(22)23)14(21)19-12-4-2-3-11(8-12)15(16,17)18/h2-8H,1H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YARWBRJPBHXDAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methyl-3-nitro-N-(3-(trifluoromethyl)phenyl)benzamide

Synthesis routes and methods

Procedure details

4-Methyl-3-nitrobenzoic acid (14.6 g, 81.0 mmol) was stirred in a solvent of dimethyl formamide (40 mL). The reaction solution was added with HATU (47.2 g, 124 mmol), DIPEA (32.5 mL, 186 mmol) and 3-(trifluoromethyl)aniline (7.72 mL, 62.1 mmol), followed by stirring for about 12 hours at room temperature. The reaction mixture was diluted with ethyl acetate, and washed with a saturated aqueous sodium bicarbonate solution and saline. The organic layer thus obtained was dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The concentrated solid was added with ethyl acetate, and stirred for 2 hours or more. The resulting solid was filtered under reduced pressure, and washed with ethyl acetate and methanol. The filtered solid was dried with warm wind in an oven (40° C.) for 3 hours or more to obtain the title compound (14.9 g, 74%).
Quantity
14.6 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
47.2 g
Type
reactant
Reaction Step Two
Name
Quantity
32.5 mL
Type
reactant
Reaction Step Two
Quantity
7.72 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
74%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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